

2-Chloro-4,6-dimorpholino-1,3,5-triazine crystal structure

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimorpholino-1,3,5-triazine

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An In-Depth Technical Guide to the Crystal Structure of **2-Chloro-4,6-dimorpholino-1,3,5-triazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **2-chloro-4,6-dimorpholino-1,3,5-triazine**, a key intermediate in the synthesis of various functional molecules. The s-triazine scaffold is a cornerstone in modern organic synthesis due to the sequential and regioselective reactivity of its chlorinated precursors, such as cyanuric chloride[1]. This allows for the controlled construction of diverse molecular architectures with applications in medicinal chemistry, materials science, and agrochemicals[1][2]. Understanding the three-dimensional structure of derivatives like **2-chloro-4,6-dimorpholino-1,3,5-triazine** is paramount for rational drug design and the development of novel materials, as the solid-state conformation and intermolecular interactions dictate the physicochemical properties and biological activity of the compound. This guide delves into the detailed crystallographic data, molecular geometry, and supramolecular assembly of the title compound, offering insights for professionals in drug development and materials science.

Introduction: The Significance of the s-Triazine Core

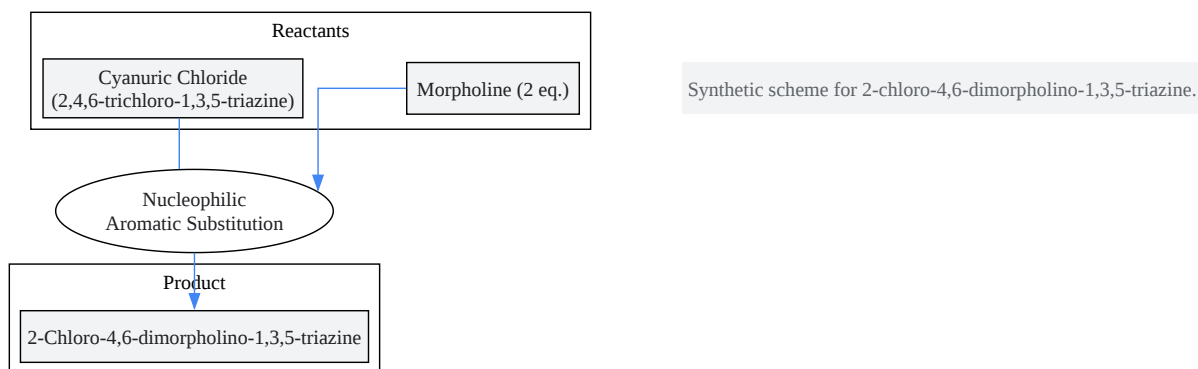
The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in organic and medicinal chemistry. Its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers a versatile platform for sequential nucleophilic substitution, enabling the synthesis of a vast library of mono-, di-, and tri-substituted derivatives with tailored properties[1][2]. The controlled, stepwise replacement of the chlorine atoms allows for precise tuning of the electronic and steric characteristics of the final molecule[1]. This has led to the development of s-triazine derivatives as herbicides, dyes, polymers, and importantly, as active pharmaceutical ingredients in a number of approved drugs[1][2]. The focus of this guide, **2-chloro-4,6-dimorpholino-1,3,5-triazine**, serves as a crucial building block in the creation of more complex molecules, making a thorough understanding of its solid-state structure essential for predicting its reactivity and behavior in various applications.

Synthesis and Crystallization

The synthesis of **2-chloro-4,6-dimorpholino-1,3,5-triazine** is typically achieved through the sequential substitution of chlorine atoms on cyanuric chloride. The process takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for controlled synthesis[2].

Synthetic Pathway

The synthesis involves the reaction of cyanuric chloride with two equivalents of morpholine. The reaction is generally carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.



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Figure 1: Synthetic scheme for **2-chloro-4,6-dimorpholino-1,3,5-triazine**.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the compound in a mixture of ethanol and chloroform (4:1 v/v)[3].

Step-by-Step Methodology:

- **Dissolution:** Dissolve the purified **2-chloro-4,6-dimorpholino-1,3,5-triazine** powder in a minimal amount of a 4:1 (v/v) ethanol/chloroform solvent mixture at room temperature.
- **Filtration:** Filter the solution to remove any insoluble impurities.
- **Slow Evaporation:** Place the filtered solution in a loosely covered container to allow for slow evaporation of the solvent over several days at a constant temperature (e.g., 294 K)[3].
- **Crystal Harvesting:** Carefully harvest the resulting single crystals from the mother liquor.

Rationale for Experimental Choices: The use of a solvent mixture like ethanol/chloroform allows for fine-tuning of the solubility and evaporation rate, which are critical factors for growing high-quality single crystals. Slow evaporation provides the necessary time for the molecules to arrange themselves into a well-ordered crystal lattice.

Crystal Structure Analysis

The crystal structure of **2-chloro-4,6-dimorpholino-1,3,5-triazine** was determined by single-crystal X-ray diffraction. The crystallographic data provides a detailed insight into the molecular geometry and packing in the solid state.

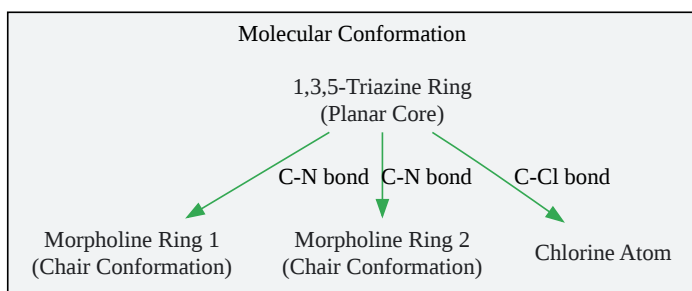
Crystallographic Data

The key crystallographic parameters for the title compound are summarized in the table below. This data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 277811[4].

Parameter	Value	Reference
Chemical Formula	C ₁₁ H ₁₆ ClN ₅ O ₂	[4]
Molecular Weight	285.73 g/mol	[4]
Crystal System	Monoclinic	[3]
Space Group	Cc	[3]
a (Å)	23.081 (4)	[3]
b (Å)	5.8630 (10)	[3]
c (Å)	13.069 (2)	[3]
α (°)	90	[3]
β (°)	126.37 (3)	[3]
γ (°)	90	[3]
Volume (Å ³)	1301.3 (4)	[3]
Z	4	
Temperature (K)	294	[3]
Radiation	Mo Kα (λ = 0.71073 Å)	[3]
Final R indices [I>2σ(I)]	R1 = 0.026, wR2 = 0.066	[3]

Molecular Conformation

The molecule of **2-chloro-4,6-dimorpholino-1,3,5-triazine** possesses an approximate mirror plane[3][5]. A key conformational feature is that both morpholine rings adopt a chair conformation[3][5]. This is the most stable conformation for a six-membered morpholine ring, minimizing steric strain.



Key conformational features of the title compound.

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Figure 2: Key conformational features of the title compound.

Selected Bond Lengths and Angles

The bond lengths and angles within the molecule are consistent with those of similar s-triazine derivatives. The C-Cl bond length is a key parameter influencing the reactivity of the compound in further substitution reactions.

Bond	Length (Å)	Reference
Cl1—C1	1.7535 (18)	[3]
N4—C3	1.347 (3)	[3]
N5—C2	1.348 (2)	[3]
N4—C7	1.464 (2)	[3]
N5—C8	1.459 (3)	[3]

Angle	Value (°)	Reference
C5—O1—C6	109.79 (16)	[3]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of **2-chloro-4,6-dimorpholino-1,3,5-triazine**, the crystal packing is stabilized by weak C—H \cdots O and C—H \cdots N interactions[5]. These non-covalent interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.

Applications in Drug Development and Materials Science

As a disubstituted triazine, **2-chloro-4,6-dimorpholino-1,3,5-triazine** is a valuable intermediate for the synthesis of more complex molecules with potential biological activity or specific material properties. The remaining chlorine atom can be substituted with another nucleophile, allowing for the introduction of a third functional group. This makes it a versatile building block in combinatorial chemistry and drug discovery programs. For instance, various triazine derivatives have shown promise as anticancer agents[2]. In materials science, the triazine core can be incorporated into polymers to enhance their thermal stability or to create materials with specific optical or electronic properties[6].

Conclusion

The single-crystal X-ray diffraction analysis of **2-chloro-4,6-dimorpholino-1,3,5-triazine** provides a definitive three-dimensional structure of this important synthetic intermediate. The molecule adopts a conformation with both morpholine rings in a chair form. The crystal packing is stabilized by weak intermolecular interactions. This detailed structural information is invaluable for researchers and scientists working on the design and synthesis of novel triazine-based compounds for applications in drug development and materials science.

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